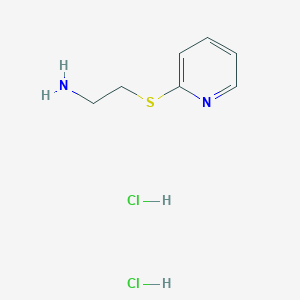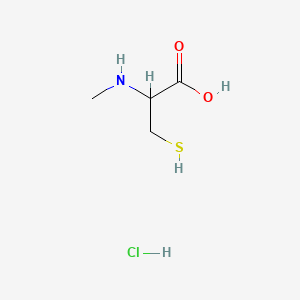
2-(Pyridin-2-ylthio)ethanamine dihydrochloride
Vue d'ensemble
Description
“2-(Pyridin-2-ylthio)ethanamine dihydrochloride” is a chemical compound with the molecular formula C7H10N2S . It is also known by other names such as “2-(2-Pyridyl)ethylamine”, “2-Aminoethylpyridine”, and "Demethylbetahistine" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to an ethanamine group via a sulfur atom . The InChI code for this compound isInChI=1S/C7H10N2.2ClH/c8-5-4-7-3-1-2-6-9-7;;/h1-2,5-6H,3-4,8H2;2*1H .
Applications De Recherche Scientifique
DNA Interaction and Cytotoxicity Studies
Cu(II) complexes involving 2-(pyridin-2-yl)ethanamine derivatives have shown significant DNA binding propensity and demonstrated minor structural changes in calf thymus DNA, suggesting potential applications in DNA-targeted therapies. These complexes exhibit pseudo-first-order kinetics in DNA cleavage assays and have displayed cytotoxicity against various cancer cell lines, indicating potential use in cancer treatment (Kumar et al., 2012).
Corrosion Inhibition
Schiff base complexes of cadmium(II) with 2-(pyridin-2-yl)ethanamine derivatives have been studied for their corrosion inhibition properties on mild steel. These complexes have shown significant protection of the steel surface from corrosion, suggesting their potential application in materials science and corrosion engineering (Das et al., 2017).
Molecular Recognition and Binding Studies
Complexes formed with 2-(pyridin-2-yl)ethanamine derivatives have been investigated for their ability to interact with biomolecules such as serum albumin. These studies help in understanding the peculiar reactivity and molecular recognition capabilities of these complexes, which can be crucial in the design of therapeutic agents (Silveira et al., 2013).
Catalytic Applications
Palladium(II) complexes involving (pyridyl)imine ligands with 2-(pyridin-2-yl)ethanamine derivatives have been synthesized and shown to be effective catalysts in the methoxycarbonylation of olefins. These complexes provide insight into how complex structure and ligand design can influence catalytic behavior, offering potential applications in industrial chemistry (Zulu et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
2-pyridin-2-ylsulfanylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S.2ClH/c8-4-6-10-7-3-1-2-5-9-7;;/h1-3,5H,4,6,8H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIQYSPQXGGCOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(4-Chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)methyl]-2-furoic acid](/img/structure/B3135641.png)


![3-Methyl-2-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B3135668.png)







